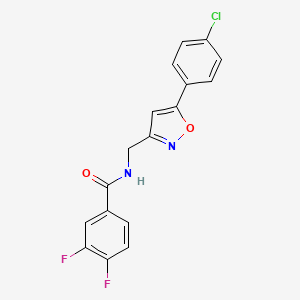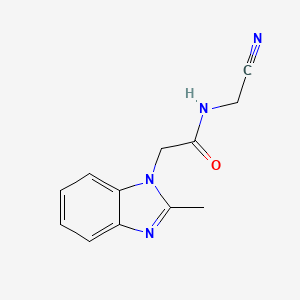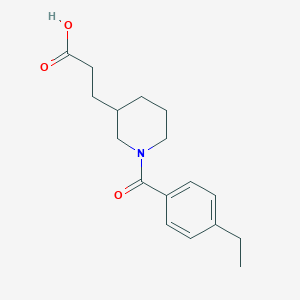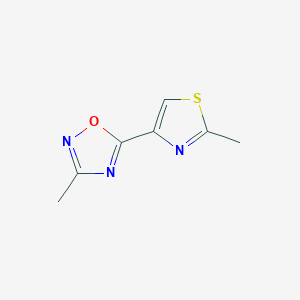![molecular formula C10H12FNO5S B2824726 1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411311-27-6](/img/structure/B2824726.png)
1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a benzene derivative with fluorosulfonyloxy and hydroxyethyl(methyl)carbamoyl substituents. Benzene derivatives are a significant class of compounds in organic chemistry, with wide applications in fields like medicine, materials science, and more .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of reactions. For example, they can participate in electrophilic aromatic substitution reactions . The specific reactions that “this compound” might undergo would depend on the specific reagents and conditions used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorosulfonyloxy and hydroxyethyl(methyl)carbamoyl groups. For example, the presence of these groups might affect the compound’s solubility, melting point, and reactivity .科学的研究の応用
Polymer Science
A study by Kim et al. (2020) focused on synthesizing fluorinated sulfonated poly (arylene ether)s bearing semi-crystalline structures for use as highly conducting and stable proton exchange membranes. The research emphasized the potential of such fluorinated polymers in improving the performance of fuel cells compared to commercial options like Nafion 212®, highlighting their excellent chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).
Organic Synthesis
Fritz-Langhals (1994) developed a simple synthesis method for optically active 1-fluoroalkyl benzenes. This study demonstrates the conversion of 1-hydroxyalkyl benzenes into their corresponding methanesulfonates and then to optically active 1-fluoroalkyl benzenes using a fluorinating agent. This process underscores the utility of fluorinated compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Fritz-Langhals, 1994).
Environmental Remediation
Park et al. (2016) explored the heat-activated persulfate oxidation of PFOA, 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation. Their research reveals the feasibility of using heat-activated persulfate for the remediation of groundwater contaminated with perfluoroalkyl substances, although PFOS showed resistance to degradation. This study provides a foundation for developing effective remediation strategies for persistent environmental pollutants (Park, Lee, Medina, Zull, & Waisner, 2016).
作用機序
Target of Action
It’s known that sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
Sulfonyl fluorides, which this compound is a part of, are known to undergo direct fluorosulfonylation with fluorosulfonyl radicals, a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
It’s known that suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents
Result of Action
The production of sulfonyl fluorides through direct fluorosulfonylation with fluorosulfonyl radicals is a known result of the action of sulfonyl fluorides .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-12(5-6-13)10(14)8-3-2-4-9(7-8)17-18(11,15)16/h2-4,7,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKNULKBJWKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824643.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)
![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)
![methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2824646.png)
![N-(3-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2824649.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)
![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)


![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)

